[2,2':6',2''-Terpyridin]-4'-amine
Overview
Description
Synthesis Analysis
The synthesis of [2,2':6',2''-Terpyridin]-4'-amine involves several steps, including the functionalization of 2,2':6',2''-terpyridines. This process allows for the introduction of different functional groups onto the terpyridine at the 4'-position, opposite the metal binding site. Notable methods include the reaction of 4′-chloro-2,2':6',2''-terpyridine with alkoxide nucleophiles to yield 4′-functionalized 2,2':6',2''-terpyridines with functionalities such as amines, carboxylic acids, and alkoxy chains of varying lengths (Andres et al., 2003).
Molecular Structure Analysis
The molecular structure of [2,2':6',2''-Terpyridin]-4'-amine exhibits unique internal angles between the terminal rings and the central ring, often influenced by hydrogen bonding. This aspect of its structure is crucial for its binding properties and its ability to form complexes with metals, which is fundamental for its applications in coordination chemistry and materials science (Fallahpour et al., 1999).
Chemical Reactions and Properties
Chemical reactions involving [2,2':6',2''-Terpyridin]-4'-amine are diverse, including its use in the synthesis of homoleptic and heteroleptic metal complexes. The molecule's ability to act as a ligand for metals such as iron(II) and ruthenium(II) highlights its chemical versatility. Such complexes have been studied for their chemical and electrochemical properties, showcasing the molecule's role in developing novel materials with specific functionalities (Fallahpour et al., 1999).
Physical Properties Analysis
The physical properties of [2,2':6',2''-Terpyridin]-4'-amine and its derivatives, such as solubility, melting point, and crystalline structure, are significantly influenced by the functional groups attached to the 4'-position. These properties are critical for its applications in materials science, where the solubility and stability of the molecule can affect the overall properties of the resulting materials or complexes.
Chemical Properties Analysis
The chemical properties of [2,2':6',2''-Terpyridin]-4'-amine, including reactivity, stability, and its ability to form complexes with various metals, make it a valuable molecule in coordination chemistry. Its versatility allows for the synthesis of a wide range of metal complexes with diverse applications, from catalysis to materials science (Beves et al., 2009).
Scientific Research Applications
Macromolecular Chemistry and Nanoscience : Functionalization of [2,2':6',2''-Terpyridin]-4'-amine enables the introduction of various functional groups, facilitating its application in macromolecular chemistry and nanoscience. This functionalization is significant for the formation of ordered monolayers and visualizing them using scanning tunneling microscopy (STM) (Andres et al., 2003).
Preparation of Ruthenium(II) Complexes : The palladium-catalyzed amination of 4'-chloro-2,2':6',2''-terpyridine provides an accessible route to amine-containing ruthenium(II) polypyridyl complexes, which are significant in various chemical processes (Johansson, 2006).
Electrochemical and Optical Studies : Bis(terpyridine)ruthenium complexes with redox-active amine sites have been studied for their electrochemical and optical properties, contributing to the understanding of charge-transfer processes (Zhang et al., 2012).
Catalysis and Photovoltaics : Terpyridines and their transition metal complexes are used in various fields including photovoltaics and organometallic catalysis. They play a role in artificial photosynthesis, organic transformations, and polymerization reactions (Winter et al., 2011).
Synthesis of Bis(2,2'6',2''-terpyridin-4'-yl)amine and Its Metal Complexes
: A solvent-free synthesis approach for bis(2,2':6',2''-terpyridin-4'-yl)amine has been developed, demonstrating its versatility in forming metal complexes (Fallahpour, 2008).
Optical Properties of Trisheterocyclic Systems : The optical properties of [2,2':6',2''-Terpyridin]-4'-amine derivatives, including their thermal, redox, and UV–Vis absorption and emission properties, have been thoroughly investigated (Palion-Gazda et al., 2019).
Future Directions
Terpyridine glycoconjugates have proven to be potential antitumor agents. The results highlight that Cu (II) and Fe (II) ternary complexes of terpyridine derivatives have antiproliferative activity in the micromolar range . This suggests a promising future direction for the use of “[2,2’:6’,2’‘-Terpyridin]-4’-amine” in medical applications.
properties
IUPAC Name |
2,6-dipyridin-2-ylpyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4/c16-11-9-14(12-5-1-3-7-17-12)19-15(10-11)13-6-2-4-8-18-13/h1-10H,(H2,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROISIAUYBSOVRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572936 | |
Record name | [1~2~,2~2~:2~6~,3~2~-Terpyridin]-2~4~-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2,2':6',2''-Terpyridin]-4'-amine | |
CAS RN |
193944-66-0 | |
Record name | [1~2~,2~2~:2~6~,3~2~-Terpyridin]-2~4~-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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